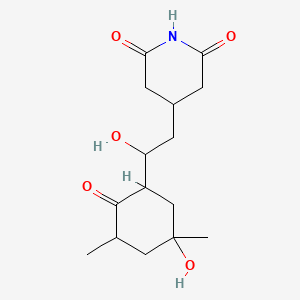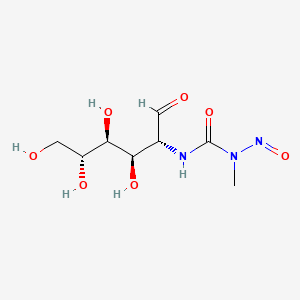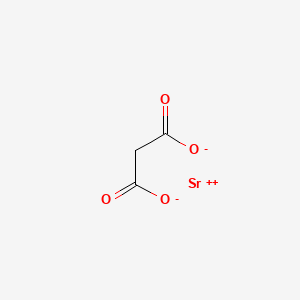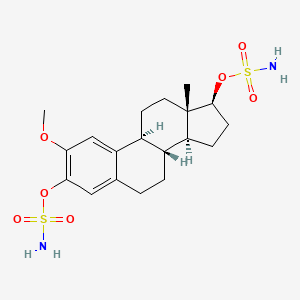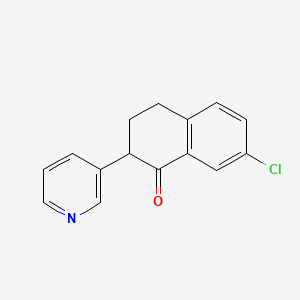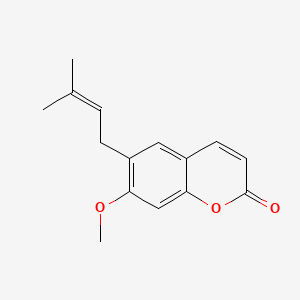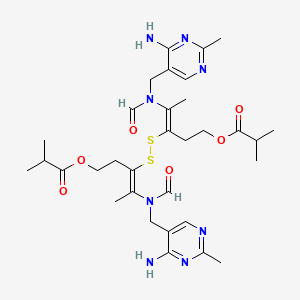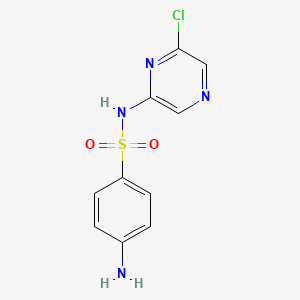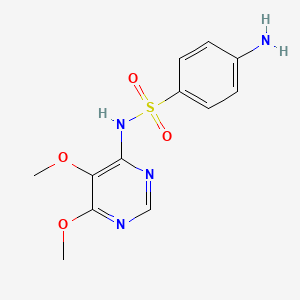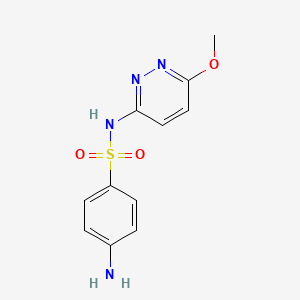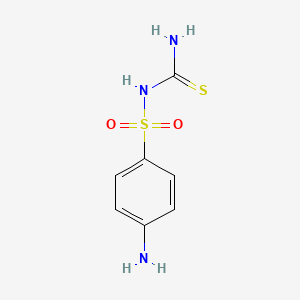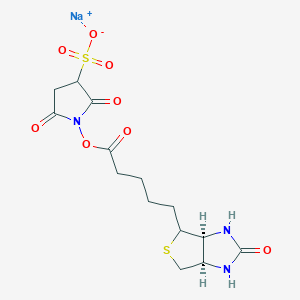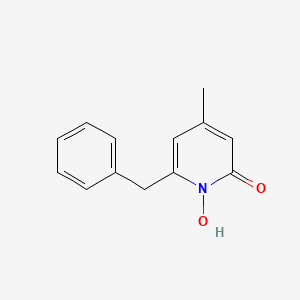
6-Benzyl-1-Hydroxy-4-Methylpyridin-2(1h)-One
Descripción general
Descripción
SYC 435 is an mIDH1/2 inhibitor.
Aplicaciones Científicas De Investigación
Green Synthesis Approaches
6-Benzyl-1-Hydroxy-4-Methylpyridin-2(1H)-One and its derivatives have been utilized in green chemistry applications. For instance, an efficient and environmentally friendly synthesis of 3,3′-benzylidenebis derivatives through a multi-component reaction in ionic liquid has been developed. This approach avoids the use of volatile organic solvents and allows for the reuse of the ionic liquid, demonstrating a sustainable method in heterocyclic compound synthesis (Shi et al., 2008).
Alzheimer's Disease Research
Research into Alzheimer's disease has utilized 6-Benzyl-1-Hydroxy-4-Methylpyridin-2(1H)-One derivatives. Multifunctional metal binders like these derivatives are investigated for their potential therapeutic effects and for elucidating the pathological features of Alzheimer's. Studies involving fluorescent signals have shown that certain derivatives interact with amyloid-beta protein fibrils and can permeate into brain cells, providing insights for drug development (Telpoukhovskaia et al., 2015).
Phytotoxic Activity Studies
Derivatives of 6-Benzyl-1-Hydroxy-4-Methylpyridin-2(1H)-One have been evaluated for their phytotoxic activity. Research shows that these compounds demonstrate selectivity, being more active against certain plant species. This indicates potential applications in developing active phytotoxic products for agricultural purposes (Demuner et al., 2009).
Radiofluorination in Medicinal Chemistry
In medicinal chemistry, specifically in the field of radiofluorination, derivatives of 6-Benzyl-1-Hydroxy-4-Methylpyridin-2(1H)-One have shown promise. These derivatives have been tested as protecting groups for hydroxyl groups in nucleophilic aromatic radiofluorination, offering high yields and suitable conditions for automated synthesis modules. This has implications for the development of radiopharmaceuticals (Malik et al., 2011).
Fluorescent Probes Development
The synthesis of various derivatives for use as fluorescent probes has been explored. These compounds exhibit longer absorption and emission wavelengths compared to standard probes, making them suitable for tracing biological pathways and facilitating studies in biochemistry and molecular biology (Prior et al., 2014).
Molecular Structure Investigations
Studies on the molecular structures of N-benzyl-substituted derivatives have provided insights into hydrogen-bonded dimeric pairs and their potential applications in the design of new compounds with specific structural properties (Burgess et al., 1998).
Anti-Fibrosis Drug Development
Research into anti-fibrosis drugs has utilized derivatives of 6-Benzyl-1-Hydroxy-4-Methylpyridin-2(1H)-One. Studies have investigated the pharmacokinetics, metabolism, and tissue distribution of these compounds, highlighting their potential as effective oral anti-fibrotic drugs (Kim et al., 2008).
Propiedades
IUPAC Name |
6-benzyl-1-hydroxy-4-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-10-7-12(14(16)13(15)8-10)9-11-5-3-2-4-6-11/h2-8,16H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLZAVSZOAQKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-1-Hydroxy-4-Methylpyridin-2(1h)-One | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



